molecular formula C23H20N2O2S2 B2615838 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole CAS No. 1705097-47-7

3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole

Cat. No.: B2615838
CAS No.: 1705097-47-7
M. Wt: 420.55
InChI Key: DIZQXGZPCDXVRZ-UHFFFAOYSA-N
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Description

3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is a novel synthetic compound designed for advanced pharmacological research, featuring a unique molecular architecture that integrates a 1,4-thiazepane core with benzoxazole and thiophene heterocyclic systems. This specific structure is of significant interest for researchers investigating apoptosis-inducing agents, as closely related 1,4-thiazepine derivatives have been identified as potent apoptosis inducers in cell-based high-throughput screening assays, functioning through mechanisms that may include the inhibition of tubulin polymerization . The incorporation of the thiophene moiety, a scaffold well-documented for its diverse biological activities, further enhances the compound's research potential . The compound's primary research value lies in its application for studying oncological pathways and cellular death mechanisms, providing a valuable tool for scientists exploring new therapeutic strategies for neoplastic diseases. Its mechanism of action is hypothesized to involve engagement with key protein targets that regulate cell cycle progression and survival, making it a promising chemical probe for basic science and drug discovery programs focused on cancer and other proliferative disorders.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-28-20)17-8-9-19-18(15-17)22(27-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZQXGZPCDXVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole typically involves multi-step reactions. One common approach is to start with the synthesis of the benzoxazole core, followed by the introduction of the thiazepane and thiophene moieties through condensation reactions. Key reagents often include phosphorus pentasulfide for sulfurization and various carbonyl compounds for condensation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in inflammatory or microbial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Comparisons
Compound Name / ID Core Structure Key Substituents/Modifications Biological Relevance (if reported) Reference
Target Compound 2,1-Benzoxazole 3-phenyl, 5-(1,4-thiazepane-4-carbonyl), thiophene N/A (inferred antitubercular/CNS potential)
IM-7 (imidazolidin-2,4-dione) Imidazolidin-2,4-dione 3-phenyl, 5-(4-isopropylphenyl) Acute cardiovascular effects in rats
DTCPB (benzothiadiazole) Benzothiadiazole Di-p-tolylamino, cyano Optoelectronic applications
Compound 6 (benzoxazole-pyrazoline) 2,1-Benzoxazole + pyrazoline 3-(4-hydroxy-3-nitrophenyl), thiophen-2-yl Antitubercular activity (IC₅₀: 1.2–4.8 µM)
Tetrahydro-1,4-benzoxazepine Benzoxazepine Oxygen in 7-membered ring Pharmacological interest (CNS modulation)

Key Observations :

  • Benzoxazole vs. Imidazolidin-dione (IM-7) : The target compound’s benzoxazole core is more rigid and aromatic than IM-7’s imidazolidin-dione, which may enhance binding to flat enzymatic pockets (e.g., kinase inhibitors) .
  • Thiophene vs.
  • Thiazepane vs.
Electronic and Pharmacokinetic Properties
  • Electron Density : The benzoxazole core is electron-deficient compared to imidazolidin-diones, promoting interactions with electron-rich biological targets (e.g., DNA topoisomerases) .
  • Metabolic Stability : The thiazepane’s sulfur atoms may reduce oxidative metabolism compared to oxygen-containing benzoxazepines .

Biological Activity

3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is a compound that integrates multiple heterocyclic structures, which are known for their diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potential based on available literature.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazepane ring and the incorporation of thiophene and benzoxazole moieties. The use of specific catalysts and reaction conditions is crucial for optimizing yield and purity.

Table 1: Summary of Synthetic Routes

StepReaction TypeReagentsConditions
1CyclizationThiophene derivativesHeat, solvent
2CondensationBenzoxazole derivativesAcidic catalyst
3PurificationCrystallizationSolvent evaporation

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects.

Research indicates that compounds containing thiazepane and thiophene rings often exhibit activities such as:

  • Antitumor : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against a range of bacterial strains.
  • Anti-inflammatory : Modulation of inflammatory pathways.

For instance, thiazepine derivatives have been shown to act as calcium channel blockers and inhibitors of HIV integrase and reverse transcriptase . Additionally, benzoxazole derivatives are recognized for their neuroprotective properties.

Case Studies

Several studies have highlighted the biological significance of related compounds:

  • Antitumor Activity : A study demonstrated that thiazepine derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Research on similar thiophene-containing compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibiotics .
  • Neuroprotective Effects : Compounds with benzoxazole cores have been linked to neuroprotection in models of ischemia/reperfusion injury, indicating their role in treating neurodegenerative diseases .

Pharmacological Potential

Given its structural complexity, this compound represents a promising candidate for drug development. The following pharmacological activities have been noted:

Table 2: Pharmacological Activities

ActivityDescription
AntitumorInhibits cancer cell growth
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in cellular models
NeuroprotectiveProtects neurons from damage

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzoxazole derivatives with thiophene and thiazepane moieties?

  • Answer : Synthesis often employs Suzuki-Miyaura coupling for aryl-aryl bond formation. For example, a related benzoxazole derivative was synthesized using 2-thiopheneboronic acid, Pd(OAc)₂ catalyst, and K₃PO₄ in dioxane at elevated temperatures (70–80°C) . The thiazepane carbonyl group is typically introduced via nucleophilic acyl substitution or amide coupling. Reaction monitoring via TLC and purification through recrystallization (e.g., using aqueous acetic acid) are standard practices .
Key Reaction Components Conditions Yield
2-Thiopheneboronic acid, Pd(OAc)₂, K₃PO₄Dioxane, 70–80°C42%
PEG-400, Bleaching Earth Clay (pH 12.5)70–80°C, 1 hr70–85%

Q. How is the structural characterization of such compounds performed?

  • Answer : Multi-modal analysis is critical:

  • 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 7.28–7.43 ppm, benzoxazole protons at δ 7.82 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles . ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
  • Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 305 [M+1] for a thiazole-triazole analog) .

Q. What preliminary biological screening approaches are used for similar heterocyclic compounds?

  • Answer : Antimicrobial assays (e.g., against E. coli or S. aureus), cytotoxicity studies (MTT assay), and genotoxicity tests (e.g., E. coli WP2 reverse mutation assay) are common. For example, thiazolidinone derivatives with thiophene groups showed no mutagenicity at 1 mM/plate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the stability and bioactivity of this compound?

  • Answer :

  • DFT studies : Calculate thermodynamic parameters (ΔH°, ΔG°, ΔS°) to assess isomer stability. For a Pt(II)-benzoxazole complex, DFT agreed with experimental data, showing ΔG° differences < 2 kcal/mol between isomers .

  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., NS5 polymerase for antiviral activity). Docking poses (e.g., π-π stacking with receptor residues) guide SAR optimization .

    Computational Parameters Application
    B3LYP/6-311+G(d,p) basis setGeometry optimization
    Lamarckian genetic algorithmDocking simulations

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Answer : Substituting the thiophene or phenyl group alters electronic and steric effects. For example:

  • Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents (e.g., tert-butyl) improve metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

  • Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration), cell line (e.g., HepG2 vs. HEK293), and incubation time.
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For instance, genotoxicity discrepancies in thiazolidinones were resolved by normalizing to positive controls (N-methyl-N’-nitro-N-nitrosoguanidine) .

Q. How is the Polarizable Continuum Model (PCM) applied to study solvation effects on reactivity?

  • Answer : PCM integrates solvent dielectric constants into quantum mechanical calculations. For anisotropic solvents (e.g., liquid crystals), it predicts solvation free energy (ΔG_solv) and dipole moments. A 1997 study validated PCM for isotropic/anotropic systems, showing <5% deviation from experimental data .

Methodological Guidelines

  • Synthesis Optimization : Screen Pd vs. Ni catalysts (e.g., NiCl₂(dppf) for cost efficiency ) and solvent polarity (dioxane vs. toluene) to improve yields.
  • Characterization Best Practices : Use triple-resonance NMR probes (500 MHz+) for complex splitting patterns and low-temperature crystallography to minimize disorder .
  • Computational Reproducibility : Archive Gaussian input files (e.g., .com/.log) and docking grids (e.g., .pdbqt) in public repositories like Zenodo.

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